(4-Ethylbenzyl)(2-methoxybenzyl)amine molecular weight
(4-Ethylbenzyl)(2-methoxybenzyl)amine molecular weight
An In-depth Technical Guide to (4-Ethylbenzyl)(2-methoxybenzyl)amine: Synthesis, Properties, and Potential Applications
Introduction
(4-Ethylbenzyl)(2-methoxybenzyl)amine is a secondary amine featuring a 4-ethylbenzyl group and a 2-methoxybenzyl group attached to a central nitrogen atom. While specific research on this exact molecule is not widely published, its structural components are common in medicinal chemistry and organic synthesis. The presence of the benzyl and methoxybenzyl moieties suggests its potential as a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via reductive amination, and a discussion of its potential applications in research and drug development, drawing upon established knowledge of related chemical structures.
Physicochemical Properties
The key physicochemical properties of (4-Ethylbenzyl)(2-methoxybenzyl)amine are summarized in the table below. The molecular formula is C₁₇H₂₁NO, and the calculated molecular weight is 255.35 g/mol . Other properties are estimated based on the characteristics of its constituent functional groups and similar known compounds.
| Property | Value |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.35 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and THF |
| Boiling Point | Estimated to be >300 °C (decomposes) |
| pKa (conjugate acid) | Estimated to be around 9-10 (typical for secondary amines) |
Synthesis of (4-Ethylbenzyl)(2-methoxybenzyl)amine via Reductive Amination
The most efficient and widely used method for synthesizing secondary amines like (4-Ethylbenzyl)(2-methoxybenzyl)amine is reductive amination.[1][2] This one-pot reaction involves the formation of an imine from a primary amine and an aldehyde, followed by its immediate reduction to the corresponding amine.[1][3] This method is favored as it prevents the over-alkylation that can occur with direct alkylation of amines using alkyl halides.[1]
The synthesis can be approached in two ways:
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Reacting 4-ethylbenzaldehyde with 2-methoxybenzylamine.
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Reacting 2-methoxybenzaldehyde with 4-ethylbenzylamine.
Both routes are chemically viable. The choice of starting materials may depend on their commercial availability and cost. For this guide, we will detail the protocol for the reaction between 4-ethylbenzaldehyde and 2-methoxybenzylamine.
Causality of Experimental Choices
The chosen reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is a mild and selective reagent ideal for reductive aminations.[4][5][6] It is particularly effective because it reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde, allowing the reaction to proceed in a single pot with high yield.[7][8] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) is often the solvent of choice as they are compatible with NaBH(OAc)₃, which is sensitive to water and not very compatible with protic solvents like methanol.[4][5][9] A catalytic amount of acetic acid can be used to facilitate the formation of the iminium ion.[4][5][8]
Experimental Workflow Diagram
Caption: Synthesis workflow for (4-Ethylbenzyl)(2-methoxybenzyl)amine.
Step-by-Step Experimental Protocol
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Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzaldehyde (1.0 eq) and 2-methoxybenzylamine (1.0 eq).
-
Solvent Addition : Dissolve the starting materials in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Initial Stirring : Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine.
-
Addition of Reducing Agent : To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction is exothermic, so slow addition is recommended to control the temperature.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Quenching : Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing and Drying : Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Ethylbenzyl)(2-methoxybenzyl)amine.
Potential Applications in Drug Development and Research
While (4-Ethylbenzyl)(2-methoxybenzyl)amine itself is not a known therapeutic agent, its structural motifs are present in various biologically active molecules. Benzylamine and its derivatives are important intermediates in the synthesis of pharmaceuticals.[10][11][12]
-
Pharmaceutical Intermediates : Methoxybenzylamine derivatives are crucial in the synthesis of several drugs. For instance, 4-methoxybenzylamine is a key intermediate for avanafil, a PDE-5 inhibitor used to treat erectile dysfunction.[10][13] It is also used in the synthesis of idarubicin, an anticancer agent, and meobentine, a cardiac depressant.[11][14] Given this precedent, (4-Ethylbenzyl)(2-methoxybenzyl)amine could serve as a scaffold or intermediate for novel therapeutic agents targeting a range of diseases.
-
Scaffold for Combinatorial Chemistry : The secondary amine core provides a versatile platform for further functionalization. The nitrogen atom can be derivatized to create libraries of compounds for high-throughput screening in drug discovery programs. The aromatic rings can also be further substituted to modulate the molecule's steric and electronic properties, which can influence its binding to biological targets.
-
Research Chemical : This compound could be used as a tool compound in chemical biology to probe protein-ligand interactions, particularly for receptors or enzymes that have binding pockets accommodating substituted benzyl groups.
Safety, Handling, and Storage
-
Safety : Aromatic amines can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Handling : Avoid creating dust or aerosols. Use non-sparking tools and ensure adequate ventilation.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
References
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DU Organics. 4-Methoxy Benzyl Amine | (4-Methoxyphenyl) Methanamine. Retrieved from [Link]
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Sarex. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Methoxybenzylamine in Advanced Pharmaceutical Synthesis. Retrieved from [Link]
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Johnston, K. M., & Johnston, J. N. (2018). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 15(1), 4-21. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Diverse Applications of 4-Methoxybenzylamine. Retrieved from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
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Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from [Link]
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Organic Chemistry Data. Reductive Amination - Common Conditions. Retrieved from [Link]
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Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]
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Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]
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Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 109-118. Retrieved from [Link]
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Myers, A. G. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
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Li, H., et al. (2020). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Sustainable Chemistry & Engineering, 8(36), 13670–13677. Retrieved from [Link]
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